Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-
Overview
Description
Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)-: is a complex organic compound with a unique structure that includes a quinoline ring, a naphthalene ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)- typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the bromo and methoxy groups. The naphthalene and phenyl groups are then attached through a series of coupling reactions. The final step involves the formation of the ethanone moiety under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would likely include the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It may also bind to specific proteins, inhibiting their activity and leading to cellular effects such as apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of macrocycles and other complex organic molecules.
Uniqueness
Ethanone, 2-(6-bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenyl-, (2R)- is unique due to its combination of a quinoline ring with bromo and methoxy substituents, along with naphthalene and phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like 2,2′-bipyridyl or dimethyl 2,6-pyridinedicarboxylate.
Properties
IUPAC Name |
(2R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20BrNO2/c1-32-28-24(17-20-16-21(29)14-15-25(20)30-28)26(19-9-3-2-4-10-19)27(31)23-13-7-11-18-8-5-6-12-22(18)23/h2-17,26H,1H3/t26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSCLWBBEGSWIM-AREMUKBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001143704 | |
Record name | (2R)-2-(6-Bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001143704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1298044-25-3 | |
Record name | (2R)-2-(6-Bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1298044-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-(6-Bromo-2-methoxy-3-quinolinyl)-1-(1-naphthalenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001143704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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